molecular formula C8H7ClF3NO B1412137 2-Chloromethyl-3-methoxy-6-(trifluoromethyl)pyridine CAS No. 1227606-47-4

2-Chloromethyl-3-methoxy-6-(trifluoromethyl)pyridine

Cat. No.: B1412137
CAS No.: 1227606-47-4
M. Wt: 225.59 g/mol
InChI Key: HNQOKBPUDYYFDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloromethyl-3-methoxy-6-(trifluoromethyl)pyridine is an organic compound that belongs to the class of trifluoromethylpyridines. These compounds are characterized by the presence of a trifluoromethyl group attached to a pyridine ring. The unique combination of the trifluoromethyl group and the pyridine ring imparts distinct physicochemical properties to the compound, making it valuable in various applications, particularly in the agrochemical and pharmaceutical industries .

Chemical Reactions Analysis

2-Chloromethyl-3-methoxy-6-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include phosphorus oxychloride, dichloromethane, and triethylamine. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Chloromethyl-3-methoxy-6-(trifluoromethyl)pyridine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals.

    Biology: The compound’s unique properties make it useful in biological studies, particularly in understanding the effects of fluorine-containing compounds on biological systems.

    Medicine: It is used in the development of pharmaceutical compounds with potential therapeutic applications.

    Industry: The compound is used in the production of crop protection products and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Chloromethyl-3-methoxy-6-(trifluoromethyl)pyridine is primarily attributed to the unique physicochemical properties of the trifluoromethyl group and the pyridine ring. These properties influence the compound’s interaction with molecular targets and pathways in biological systems. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

2-Chloromethyl-3-methoxy-6-(trifluoromethyl)pyridine can be compared with other trifluoromethylpyridine derivatives, such as:

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct properties and applications.

Properties

IUPAC Name

2-(chloromethyl)-3-methoxy-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3NO/c1-14-6-2-3-7(8(10,11)12)13-5(6)4-9/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNQOKBPUDYYFDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)C(F)(F)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloromethyl-3-methoxy-6-(trifluoromethyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Chloromethyl-3-methoxy-6-(trifluoromethyl)pyridine
Reactant of Route 3
2-Chloromethyl-3-methoxy-6-(trifluoromethyl)pyridine
Reactant of Route 4
Reactant of Route 4
2-Chloromethyl-3-methoxy-6-(trifluoromethyl)pyridine
Reactant of Route 5
Reactant of Route 5
2-Chloromethyl-3-methoxy-6-(trifluoromethyl)pyridine
Reactant of Route 6
2-Chloromethyl-3-methoxy-6-(trifluoromethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.